2-[3-(Morpholin-4-yl)propyl]-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
2-[3-(MORPHOLIN-4-YL)PROPYL]-1-(4-PROPOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound with a molecular formula of C27H30N2O5.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(MORPHOLIN-4-YL)PROPYL]-1-(4-PROPOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves multiple steps, starting from the appropriate chromeno[2,3-c]pyrrole precursor. The key steps include:
Formation of the chromeno[2,3-c]pyrrole core: This is typically achieved through a cyclization reaction involving a suitable precursor.
Introduction of the propoxyphenyl group: This step involves the substitution of a hydrogen atom on the chromeno[2,3-c]pyrrole core with a propoxyphenyl group, often using a Friedel-Crafts alkylation reaction.
Attachment of the morpholinylpropyl group: This is done through a nucleophilic substitution reaction, where the morpholinylpropyl group is introduced to the chromeno[2,3-c]pyrrole core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-[3-(MORPHOLIN-4-YL)PROPYL]-1-(4-PROPOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur on the aromatic rings and the morpholinyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
2-[3-(MORPHOLIN-4-YL)PROPYL]-1-(4-PROPOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: This compound is being explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(MORPHOLIN-4-YL)PROPYL]-1-(4-PROPOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. It may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(4-Morpholinyl)propyl]-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 2-(3-Morpholin-4-yl-propyl)-1-(3-propoxy-phenyl)-1,2-dihydro-4-oxa-2-aza-cyclopenta[b]naphthalene-3,9-dione
- 2-(3-morpholin-4-ylpropyl)-1-(3-propoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Uniqueness
What sets 2-[3-(MORPHOLIN-4-YL)PROPYL]-1-(4-PROPOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE apart from similar compounds is its unique combination of the morpholinylpropyl and propoxyphenyl groups attached to the chromeno[2,3-c]pyrrole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C27H30N2O5 |
---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
2-(3-morpholin-4-ylpropyl)-1-(4-propoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C27H30N2O5/c1-2-16-33-20-10-8-19(9-11-20)24-23-25(30)21-6-3-4-7-22(21)34-26(23)27(31)29(24)13-5-12-28-14-17-32-18-15-28/h3-4,6-11,24H,2,5,12-18H2,1H3 |
InChI Key |
YRQDHWKSYUIWAN-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2C3=C(C(=O)N2CCCN4CCOCC4)OC5=CC=CC=C5C3=O |
Origin of Product |
United States |
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